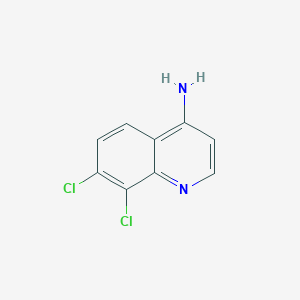

4-Amino-7,8-dichloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLLDGKTSLFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589045 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-25-2 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-7,8-dichloroquinoline (CAS 948293-25-2): Properties, Synthesis, and Applications

Executive Summary: 4-Amino-7,8-dichloroquinoline is a halogenated heterocyclic compound belonging to the pivotal 4-aminoquinoline class of molecules.[1] This scaffold is the backbone of numerous highly successful therapeutic agents, most notably antimalarials like chloroquine.[2][3] The specific 7,8-dichloro substitution pattern of this compound (CAS 948293-25-2) offers a unique electronic and steric profile, positioning it as a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its known properties, proposes a logical synthetic pathway, explores its reactivity, discusses its primary applications in research, and outlines essential safety and handling protocols. It is designed to serve as a foundational resource for scientists aiming to leverage this compound in the synthesis of novel, biologically active molecules.

Section 1: Core Molecular Profile and Significance

The quinoline ring system is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of an amino group at the 4-position is particularly critical for antimalarial activity, as it is understood to interfere with heme detoxification within the parasite's food vacuole.[1][5]

This compound distinguishes itself through the vicinal chloro-substituents on the carbocyclic ring. This specific halogenation pattern can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an intriguing starting point for developing next-generation therapeutics. Its primary role in the laboratory is as a chemical intermediate for creating more complex derivatives with potentially enhanced or novel bioactivities.[1]

Section 2: Physicochemical and Spectroscopic Properties

While this compound is available commercially for research purposes, comprehensive, peer-reviewed experimental data is scarce.[6] The information available is summarized below. The lack of public data for properties like melting point and solubility underscores the need for empirical characterization by researchers utilizing this compound.

| Property | Value | Source |

| CAS Number | 948293-25-2 | [6][7] |

| IUPAC Name | 7,8-dichloroquinolin-4-amine | [1] |

| Molecular Formula | C₉H₆Cl₂N₂ | [1][6][7] |

| Molecular Weight | 213.06 g/mol | [1][6][7] |

| Appearance | Solid | [6] |

| InChI Key | LTNLLDGKTSLFRZ-UHFFFAOYSA-N | [1][6] |

Predicted Spectroscopic Profile

In the absence of published spectra, the following characteristics can be predicted based on the molecule's structure. These predictions serve as a guideline for researchers performing analytical confirmation.

-

¹H NMR: The spectrum should display signals for four distinct aromatic protons and a signal for the amino group protons.

-

Three protons on the quinoline ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns (doublets, doublets of doublets) will depend on their positions relative to each other and the nitrogen atom.

-

The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

-

¹³C NMR: The spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline core, as the substitution pattern renders them all chemically unique.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected: a peak at m/z 212 (for ³⁵Cl₂), a larger peak at m/z 214 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 216 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.

Section 3: Synthesis and Reactivity

Rationale for Synthetic Approach

The most established and versatile method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution (SₙAr) on a 4-chloroquinoline precursor.[3] The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes it selectively displaceable by amine nucleophiles, often without affecting halogens at other positions under controlled conditions.[1]

Proposed Synthetic Protocol

A plausible synthesis for this compound would start from the corresponding 4,7,8-trichloroquinoline. The following protocol is a generalized procedure based on established methods for similar transformations.[2][3]

Objective: To synthesize 7,8-dichloroquinolin-4-amine via nucleophilic aromatic substitution.

Materials:

-

4,7,8-trichloroquinoline (Starting Material)

-

Ammonium hydroxide or another ammonia source

-

Phenol (as solvent/catalyst) or a high-boiling polar aprotic solvent (e.g., NMP, DMSO)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine 4,7,8-trichloroquinoline (1.0 eq) and phenol (5-10 eq) as the solvent.

-

Addition of Nucleophile: Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq) to the vessel.

-

Heating: Securely seal the vessel and heat the mixture in an oil bath to 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). Causality Note: The high temperature and pressure are necessary to facilitate the nucleophilic attack of neutral ammonia on the electron-deficient quinoline ring.

-

Workup - Acidification: After cooling to room temperature, cautiously add 1M HCl to the reaction mixture. This protonates the product, making it water-soluble, while the phenolic solvent remains in the organic phase.

-

Extraction & Wash: Transfer the mixture to a separatory funnel and wash with dichloromethane or ethyl acetate to remove the phenol. Repeat the wash 2-3 times.

-

Workup - Basification: Collect the aqueous layer and carefully add 4M NaOH solution with cooling until the pH is >10. This deprotonates the product, causing it to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure this compound. Self-Validation: The purity of the final product must be confirmed by NMR and MS analysis, comparing the results against the predicted profiles.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the primary amino group at C4. This site is a potent nucleophile and can be readily functionalized through:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions allow for the attachment of various side chains, a common strategy in drug development to modulate solubility, cell permeability, and target affinity. The chlorine atoms at C7 and C8 are significantly less reactive towards SₙAr than the C4 position but could potentially be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under more strenuous conditions.

Section 4: Applications in Research and Drug Development

This compound is primarily a research tool, acting as a molecular scaffold for the synthesis of new chemical entities.[1] Its potential applications are inferred from the known activities of the broader 4-aminoquinoline class.

-

Antimalarial Drug Development: This is the most direct and well-supported application.[1] Researchers use this intermediate to create novel analogues of drugs like chloroquine and amodiaquine. The goal is often to develop compounds that can overcome the growing problem of parasite resistance to existing therapies.[5]

-

Anticancer Research: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] This compound serves as a starting point for generating libraries of new molecules to be screened for anticancer activity.

-

Neuroscience Research: The structurally related 4-amino-7-chloroquinoline scaffold has been identified as an agonist of the nuclear receptor NR4A2 (Nurr1), a key target for developing neuroprotective therapies for Parkinson's disease.[8] This suggests that derivatives of 7,8-dichloro-4-aminoquinoline could be rationally designed and synthesized to probe this and other neurological targets.

-

Coordination Chemistry: The nitrogen atoms in the quinoline ring and the amino group can act as ligands, forming complexes with various metal ions.[1] These complexes may have applications in catalysis or the development of new materials.[1]

Section 5: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6]

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |

| Serious Eye Damage | H318 | Causes serious eye damage | [6] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust.

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation (e.g., weighing on a tared glassine paper within the fume hood).

-

Spill Cleanup: In case of a spill, decontaminate the area with an appropriate solvent. Do not dry sweep. Use a wet-wipe method or a HEPA-filtered vacuum for cleanup.[9]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.

Section 6: Conclusion

This compound (CAS 948293-25-2) is a strategically important, if under-characterized, chemical building block. Its value lies not in its intrinsic biological activity but in its potential as a precursor for a diverse range of novel therapeutic candidates. The unique 7,8-dichloro substitution provides a distinct starting point for structure-activity relationship studies in antimalarial, anticancer, and neuroscience research. While its synthesis is achievable through standard methodologies, there is a clear need for the scientific community to perform and publish comprehensive characterization data, including melting point, solubility, and full spectroscopic analysis. This guide serves as a foundational blueprint for researchers to confidently and safely incorporate this promising scaffold into their drug discovery programs.

References

-

National Institutes of Health (NIH). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC. Available at: [Link]

-

PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]

-

National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Available at: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

-

Wikipedia. 4,7-Dichloroquinoline. Available at: [Link]

-

National Institutes of Health (NIH). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. Available at: [Link]

-

DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

-

ATB (Automated Topology Builder). 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. Available at: [Link]

-

National Institutes of Health (NIH). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Available at: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. (PDF) 4,7-Dichloroquinoline. Available at: [Link]

- Google Patents. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.

-

National Institutes of Health (NIH). 4,7-Dichloroquinoline - PMC. Available at: [Link]

-

PubChem. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. Available at: [Link]

Sources

- 1. Buy this compound | 948293-25-2 [smolecule.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR 948293-25-2 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 4-Amino-7,8-dichloroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-7,8-dichloroquinoline

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this paper synthesizes information from structurally related analogs, theoretical predictions, and established analytical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, structural features, anticipated physicochemical parameters, and spectroscopic signatures. Furthermore, it outlines detailed, field-proven experimental protocols for empirical validation and discusses the molecule's chemical reactivity, potential applications, and essential safety protocols. This document is structured to serve as a foundational resource, enabling informed experimental design and accelerating research initiatives involving this promising molecular scaffold.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1] The 4-aminoquinoline framework, in particular, is crucial for the biological activity of these compounds, often facilitating accumulation in acidic cellular compartments, which is key to their mechanism of action against various pathogens.[1]

This compound emerges as a compound of interest due to its unique substitution pattern. The presence of an amino group at the 4-position is a critical pharmacophore, while the vicinal chloro-substituents at the 7 and 8-positions are expected to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can profoundly influence its biological activity, making it a valuable precursor for developing novel therapeutic agents, potentially in areas such as antimalarial, anticancer, and antiviral research.[2] This guide provides the fundamental physicochemical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is a synthetic organic compound belonging to the quinoline family.[2] Its structure is characterized by a bicyclic aromatic system containing a nitrogen atom, with two chlorine atoms at the 7 and 8 positions and an amino group at the 4-position.[2]

| Identifier | Value | Source |

| IUPAC Name | 7,8-dichloroquinolin-4-amine | [2] |

| CAS Number | 948293-25-2 | [2] |

| Molecular Formula | C₉H₆Cl₂N₂ | [2] |

| Molecular Weight | 213.06 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl | [2] |

| InChI Key | LTNLLDGKTSLFRZ-UHFFFAOYSA-N | [2] |

digraph "4_Amino_7_8_dichloroquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; N4_amino [label= 2>] ; Cl7 [label="Cl"]; Cl8 [label="Cl"]; H2[label="H"]; H3[label="H"]; H5[label="H"]; H6[label="H"];

// Define node positions N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="1.3,0!"]; C4 [pos="0,0!"]; C4a [pos="-1.3,0!"]; C8a [pos="-1.3,1.5!"]; C5 [pos="-2.6,0!"]; C6 [pos="-3.9,0!"]; C7 [pos="-3.9,1.5!"]; C8 [pos="-2.6,1.5!"]; N4_amino [pos="0,-1.5!"]; Cl7 [pos="-5.2,1.5!"]; Cl8 [pos="-2.6,3.0!"]; H2[pos="2.2,2.2!"]; H3[pos="2.2,-0.7!"]; H5[pos="-2.6,-1.0!"]; H6[pos="-4.8,-0.7!"];

// Define edges for bonds C4 -- C4a [label=""]; C4a -- C8a [label=""]; C8a -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C4 -- N4_amino [label=""]; C7 -- Cl7 [label=""]; C8 -- Cl8 [label=""]; C2 -- H2[label=""]; C3 -- H3[label=""]; C5 -- H5[label=""]; C6 -- H6[label=""]; }

Caption: Chemical structure of this compound.

Physicochemical Properties: Predictions and Expert Analysis

Direct experimental data for this compound is not extensively reported. The following table summarizes anticipated properties based on the analysis of its functional groups and data from analogous compounds like 4,7-dichloroquinoline.

| Property | Anticipated Value / Range | Justification and Expert Insights |

| Melting Point | > 200 °C (Decomposes) | The planar aromatic structure, combined with the potential for intermolecular hydrogen bonding via the amino group, suggests a high melting point. For comparison, the related 4,7-dichloroquinoline melts at 84-88°C.[3] The addition of the amino group and another chlorine is expected to significantly increase lattice energy. |

| Boiling Point | > 400 °C (Predicted) | A high boiling point is expected due to the molecular weight and polarity. However, significant decomposition is likely before boiling under atmospheric pressure. |

| Aqueous Solubility | Sparingly Soluble | The molecule has a large, hydrophobic aromatic core. While the amino and quinoline nitrogen groups can be protonated to increase solubility in acidic solutions, it is expected to be poorly soluble in neutral water.[4] |

| Organic Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Ethanol, Methanol). | The polarity of the amino group allows for solubility in polar organic solvents. Solubility is likely limited in non-polar solvents like hexanes. |

| pKa (Predicted) | pKa₁: ~3-4 (Quinoline N), pKa₂: ~7-8 (Amino N) | The quinoline nitrogen is a weak base. The electron-withdrawing chlorine atoms at the 7 and 8 positions will decrease its basicity compared to unsubstituted quinoline. The 4-amino group's basicity is expected to be in a range typical for aromatic amines.[1] |

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. While specific spectra for this compound are not publicly available, this section details the expected characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

Expertise & Causality: The number of signals, their chemical shifts (positions), and their splitting patterns in ¹H and ¹³C NMR are dictated by the molecule's symmetry and the electronic environment of each nucleus. The electron-withdrawing chlorine atoms and the electron-donating amino group will cause predictable shifts in the positions of the aromatic protons and carbons.

Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Anticipated Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.4 | d | ~5 |

| H-3 | 6.5 - 6.7 | d | ~5 |

| H-5 | 7.9 - 8.1 | d | ~9 |

| H-6 | 7.4 - 7.6 | d | ~9 |

| -NH₂ | 5.5 - 6.5 | br s | - |

Anticipated ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Anticipated Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 108 - 110 |

| C-4 | 155 - 158 |

| C-4a | 120 - 122 |

| C-5 | 125 - 127 |

| C-6 | 123 - 125 |

| C-7 | 130 - 133 |

| C-8 | 128 - 130 |

| C-8a | 148 - 150 |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expertise & Causality: In Electrospray Ionization (ESI-MS), the molecule will be protonated to give a strong [M+H]⁺ ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic pattern for ions containing two chlorine atoms ([M+H]⁺, [M+2+H]⁺, [M+4+H]⁺ in a ratio of approximately 9:6:1). Fragmentation may involve the loss of HCN from the quinoline ring or cleavage related to the substituents.[5][6]

Anticipated ESI-MS Data

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 213.99 (for ³⁵Cl₂) | Molecular ion peak |

| [M+2+H]⁺ | 215.99 (for ³⁵Cl³⁷Cl) | Isotope peak |

| [M+4+H]⁺ | 217.98 (for ³⁷Cl₂) | Isotope peak |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expertise & Causality: The vibrations of specific bonds absorb IR radiation at characteristic frequencies. The N-H bonds of the primary amine, the C=C and C=N bonds of the aromatic system, and the C-Cl bonds will produce distinct peaks.

Anticipated IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3450 - 3300 | N-H stretch | Primary amine, two bands expected |

| 1650 - 1500 | C=C, C=N stretch | Aromatic ring vibrations |

| 1350 - 1250 | C-N stretch | Aromatic amine |

| 850 - 750 | C-Cl stretch | Aryl chloride |

| 850 - 800 | C-H bend (out-of-plane) | Aromatic C-H wag |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

-

Expertise & Causality: The extended π-system of the dichloroquinoline core will result in strong absorption in the UV region. The 4-amino group, acting as an auxochrome, will cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline. The solvent can also influence the absorption maxima.[7][8]

Anticipated UV-Vis Data (in Ethanol)

| λₘₐₓ (nm) | Description |

|---|---|

| ~230-250 | π → π* transition |

| ~330-350 | n → π* or π → π* transition |

Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed for the accurate determination of the key .

Caption: General workflow for the physicochemical characterization of a synthesized compound.

Protocol 1: Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, an indicator of purity.

-

Apparatus: Calibrated melting point apparatus, capillary tubes (one end sealed).

-

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Load a capillary tube with 2-3 mm of the sample by tapping the open end into the powder and then tapping the sealed end on a hard surface.

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) for a coarse determination.

-

Observe the approximate melting range.

-

Allow the apparatus to cool. Using a new sample, heat rapidly to ~20 °C below the observed coarse melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is the range T₁-T₂.

-

-

Trustworthiness: A sharp melting range (≤ 2 °C) is indicative of high purity. The use of a calibrated apparatus ensures accuracy.

Protocol 2: Solubility Profile Determination

-

Objective: To qualitatively and semi-quantitatively assess the solubility in a range of standard laboratory solvents.

-

Materials: this compound, a panel of solvents (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane), vortex mixer, small vials.

-

Procedure:

-

Add ~1 mg of the compound to a vial.

-

Add 100 µL of the first solvent. Vortex for 30 seconds. Observe for dissolution.

-

If dissolved, the compound is "very soluble" (>10 mg/mL).

-

If not dissolved, add another 900 µL of the solvent (total 1 mL). Vortex for 1 minute.

-

If dissolved, the compound is "soluble" (1-10 mg/mL).

-

If partially dissolved, it is "sparingly soluble."

-

If no dissolution is observed, it is "insoluble" (<1 mg/mL).

-

Repeat for each solvent in the panel.

-

-

Expertise Insight: This tiered approach provides a rapid and resource-efficient method to build a solubility profile, which is critical for selecting solvents for reactions, purification, and formulation.

Protocol 3: UV-Vis Spectrum Acquisition

-

Objective: To determine the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Apparatus: Dual-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length).

-

Procedure:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., Ethanol) at a known concentration (e.g., 1 mg/mL).

-

From the stock, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Fill one cuvette with the pure solvent to serve as a blank. Fill a second cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Run a baseline correction with the solvent blank.

-

Acquire the absorbance spectrum of the sample over a relevant range (e.g., 200-600 nm).

-

Identify the λₘₐₓ values from the resulting spectrum.

-

-

Trustworthiness: Using a dual-beam instrument and running a baseline correction minimizes interference from the solvent and instrument drift, ensuring the measured absorbance is solely due to the analyte.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by its functional groups: the nucleophilic 4-amino group and the two chlorine atoms on the benzene ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. However, in the context of 4-aminoquinolines, the most common and synthetically valuable reactions involve the substitution of a chlorine atom at the 4-position of a precursor molecule (e.g., 4,7-dichloroquinoline) by an amine.[9] The chlorine atoms at the 7 and 8 positions of the title compound are less activated and would require more forcing conditions for substitution.

-

Reactions of the Amino Group: The 4-amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for extensive derivatization to build molecular libraries for structure-activity relationship (SAR) studies.

-

Stability and Storage: As a chlorinated aromatic amine, the compound should be considered stable under standard laboratory conditions. It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place to prevent degradation.

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but rather a strategic building block. Its value lies in its potential as a scaffold for the synthesis of more complex molecules.

-

Antimalarial Drug Development: It serves as a key intermediate for creating novel analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in Plasmodium falciparum.[2]

-

Anticancer Research: The quinoline core is present in several kinase inhibitors. Derivatization of this compound could lead to new molecules that target signaling pathways in cancer cells.[1]

-

Chemical Probe Development: The unique electronic and steric properties imparted by the 7,8-dichloro substitution make it a useful tool for probing biological systems and understanding drug-receptor interactions.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with the appropriate precautions for a novel chemical substance with potential biological activity. General guidelines for handling chlorinated aromatic amines apply.[10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store away from strong oxidizing agents in a clearly labeled, sealed container.[11]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local and institutional regulations.[11]

-

Toxicology: While specific data is unavailable, related aromatic amines can be toxic and are readily absorbed through the skin.[10] Assume the compound is toxic upon ingestion and may cause skin and eye irritation.

Conclusion

This compound is a strategically important molecular scaffold with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its anticipated physicochemical properties, drawing upon established chemical principles and data from analogous structures. The detailed analytical protocols offer a clear path for researchers to empirically validate these properties and confirm the identity and purity of their material. By understanding its fundamental characteristics—from solubility and pKa to spectroscopic signatures and reactivity—scientists are better equipped to design rational synthetic strategies and accelerate the journey from a promising building block to a potential drug candidate.

References

-

Delgado F, Benítez A, Gotopo L and Romero AH. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. Available at: [Link]

-

Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Available at: [Link]

-

Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available at: [Link]

-

Butcher, R. J., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. Available at: [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]

-

MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Available at: [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]

-

Cherry. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Available at: [Link]

-

PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Available at: [Link]

-

University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Available at: [Link]

-

PubMed. (n.d.). 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation. Available at: [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Buy this compound | 948293-25-2 [smolecule.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-7,8-dichloroquinoline molecular weight and formula

An In-depth Technical Guide to 4-Amino-7,8-dichloroquinoline: Properties, Synthesis, and Applications

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities that have led to the development of critical therapeutic agents.[1] This heterocyclic motif is central to antimalarial drugs like chloroquine and has demonstrated significant potential in the fields of anticancer, antiviral, and anti-inflammatory research.[1][2] Within this vital class of compounds, this compound emerges as a synthetic organic compound of particular interest. Its unique dichlorination pattern on the benzene ring, combined with the reactive amino group at the 4-position, presents a versatile platform for the synthesis of novel bioactive molecules.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide not just the fundamental data associated with this compound, but also a deeper, field-proven insight into its synthesis, reactivity, and potential applications, empowering the scientific community to leverage its full potential in pioneering new therapeutic frontiers.

Part 1: Physicochemical Properties and Structural Analysis

This compound is a solid organic compound whose chemical identity and properties are defined by its distinct molecular structure. The molecule is built upon a quinoline core, which is a bicyclic aromatic heterocycle containing nitrogen. The key functional groups that dictate its chemical behavior are the amino group (-NH₂) at the 4-position and two chlorine atoms at the 7- and 8-positions.

The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the quinoline ring system. The amino group, conversely, acts as an electron-donating group and a primary site for further chemical modification. This electronic interplay is fundamental to its utility as a chemical intermediate.

Key Properties Summary

| Property | Value | Source |

| IUPAC Name | 7,8-dichloroquinolin-4-amine | [3] |

| Molecular Formula | C₉H₆Cl₂N₂ | |

| Molecular Weight | 213.06 g/mol | |

| CAS Number | 948293-25-2 | |

| Appearance | Solid | |

| InChI Key | LTNLLDGKTSLFRZ-UHFFFAOYSA-N | |

| SMILES | Nc1ccnc2c(Cl)c(Cl)ccc12 |

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for this compound is not ubiquitously documented, a robust and logical synthetic pathway can be designed based on canonical reactions used for analogous compounds. The strategy hinges on building the quinoline core from a suitably substituted aniline and then functionalizing it.

Proposed Synthetic Workflow

The most logical approach involves a multi-step synthesis beginning with the construction of the dichloroquinoline core, followed by the introduction of the amino group. This ensures regiochemical control and provides a high-yield pathway to the target molecule.

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Gould-Jacobs Reaction: This classic method is chosen for its reliability in constructing the 4-hydroxyquinoline core from anilines. Starting with 2,3-dichloroaniline ensures the correct placement of the chlorine atoms on the benzene portion of the quinoline ring.

-

Chlorination: The conversion of the 4-hydroxy group to a chloride is a critical activation step. Phosphoryl chloride (POCl₃) is the standard and highly effective reagent for this transformation, creating a good leaving group (Cl⁻) at the 4-position, which is highly activated toward nucleophilic attack.

-

Amination (SₙAr): The final step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine at the 4-position is significantly more reactive than those at the 7- and 8-positions due to the activating effect of the ring nitrogen. This selectivity allows for the specific introduction of the amino group at the desired position.

Experimental Protocol: Amination of 4,7,8-Trichloroquinoline

This protocol describes the final, critical step of the synthesis. It is adapted from established procedures for the synthesis of other 4-aminoquinolines from their 4-chloro precursors.[2][4]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

4,7,8-Trichloroquinoline (1.0 eq)

-

Ammonium hydroxide solution (25-30%) or a source of ammonia

-

Phenol (as solvent/catalyst)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a sealed pressure vessel, combine 4,7,8-trichloroquinoline (1.0 eq) and phenol (5-10 eq).

-

Expertise & Experience: Phenol acts as both a high-boiling point solvent and a catalyst. It protonates the quinoline nitrogen, further activating the 4-position towards nucleophilic attack.

-

-

Addition of Ammonia: Add an excess of concentrated ammonium hydroxide to the vessel.

-

Heating: Seal the vessel and heat the mixture to 160-180 °C for 12-18 hours with constant stirring.

-

Trustworthiness: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. A sample should be taken periodically, worked up, and analyzed.

-

-

Workup - Quenching and Neutralization: After cooling to room temperature, cautiously add the reaction mixture to an excess of aqueous sodium hydroxide solution. This will deprotonate the phenolic hydroxyl group, making it soluble in the aqueous layer.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The desired product will move into the organic layer.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validating System (Characterization): The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and the positions of substituents.

-

Mass Spectrometry (MS): To verify the molecular weight (213.06 g/mol for C₉H₆Cl₂N₂).

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).

Part 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate for creating a diverse library of more complex molecules.[3]

Caption: Key research applications stemming from the this compound scaffold.

Antimalarial Drug Development

The 4-aminoquinoline class has been a mainstay in malaria treatment for decades.[5] The mechanism of action for drugs like chloroquine involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.[6] However, the rise of drug-resistant Plasmodium falciparum strains has diminished the efficacy of older drugs.

This compound provides a crucial starting point for developing new antimalarials. Researchers can modify the amino group with various side chains to create novel analogues. The goal of these modifications is to design molecules that can overcome existing resistance mechanisms, offering new hope against this persistent global disease.[3][5]

Anticancer Research

Derivatives of the 4-aminoquinoline scaffold are actively being investigated for their cytotoxic effects against various cancer cell lines.[2][3] Research suggests that these compounds can interfere with multiple cellular processes critical for cancer cell survival, including autophagy. By serving as a foundational block, this compound enables the systematic synthesis and evaluation of new compounds in the search for more effective and selective chemotherapeutic agents.[7]

Emerging Applications

-

Neurodegenerative Disease: Structurally related 4-amino-7-chloroquinoline compounds have been identified as agonists of the nuclear receptor NR4A2 (Nurr1), a promising drug target for Parkinson's disease.[8] This suggests that derivatives of this compound could be explored for similar neuroprotective activities.

-

Coordination Chemistry: The nitrogen atoms in the quinoline ring and the exocyclic amino group can act as ligands, forming complexes with metal ions. This opens avenues for developing new catalysts or materials with unique electronic or magnetic properties.[3]

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as acutely toxic and can cause serious eye damage.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | skull_and_crossbones | Danger | H301: Toxic if swallowed |

| Serious Eye Damage (Category 1) | corrosion | Danger | H318: Causes serious eye damage |

| Source: Sigma-Aldrich |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical compound; it is a key enabler for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and linkage to the biologically significant 4-aminoquinoline family make it an invaluable tool for researchers. By understanding its fundamental properties, mastering its synthesis, and exploring its diverse applications, scientists can unlock new possibilities in the development of next-generation therapeutics and functional materials. This guide provides the foundational knowledge and practical insights necessary to utilize this potent scaffold responsibly and effectively.

References

-

Title: 4,7-Dichloroquinoline Source: Wikipedia URL: [Link]

-

Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

-

Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Journal of Chemistry (via Pre-print) URL: [Link]

-

Title: 4-Amino-7-chloroquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 7-chloroquinolinyl-4- Source: ResearchGate URL: [Link]

-

Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: 4,7-Dichloroquinoline Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers URL: [Link]

-

Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

-

Title: Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities Source: MDPI URL: [Link]

-

Title: 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 948293-25-2 [smolecule.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities | MDPI [mdpi.com]

- 6. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-7,8-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides a comprehensive exploration of the vibrational characteristics of 4-Amino-7,8-dichloroquinoline, a key heterocyclic scaffold in medicinal chemistry. By integrating established principles of IR spectroscopy with computational analysis, this document offers a detailed interpretation of the compound's spectral features. We delve into the theoretical underpinnings of vibrational modes, practical considerations for sample analysis, and a systematic assignment of characteristic absorption bands. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and analysis of quinoline-based derivatives.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and probing the overall molecular architecture of a compound. The technique is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. These vibrations, which include stretching, bending, and rocking motions of chemical bonds, create a unique spectral "fingerprint" for each molecule.

This compound is a substituted quinoline derivative of significant interest due to the prevalence of the 4-aminoquinoline core in a wide range of therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The precise arrangement of its functional groups—the primary amine, the dichlorinated benzene ring, and the heterocyclic quinoline system—gives rise to a complex and informative IR spectrum. A thorough understanding of this spectrum is crucial for confirming the identity of the synthesized compound, assessing its purity, and studying its interactions with other molecules.

This guide will provide a detailed analysis of the IR spectrum of this compound, drawing upon data from closely related compounds and theoretical calculations to assign the key vibrational bands.

Theoretical Framework: Understanding the Vibrational Modes of this compound

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic masses, and the overall molecular symmetry. A combination of experimental data from similar molecules and computational methods, such as Density Functional Theory (DFT), is invaluable for a precise interpretation of the spectrum.[2][3][4]

The primary functional groups and their expected vibrational regions are:

-

Amino Group (N-H): The primary amine at the 4-position exhibits characteristic N-H stretching and bending vibrations.

-

Quinoline Ring System (C=C, C=N, C-H): The aromatic and heterocyclic rings give rise to a series of complex stretching and bending vibrations.

-

Carbon-Chlorine Bonds (C-Cl): The two chlorine substituents on the benzene ring have distinct stretching vibrations in the lower frequency region of the spectrum.

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this molecule.

Caption: Workflow for the interpretation of the IR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean and well-resolved IR spectrum is fundamental to accurate analysis. For a solid sample like this compound, two primary techniques are recommended:

Potassium Bromide (KBr) Pellet Method

This traditional method involves intimately mixing a small amount of the solid sample with finely ground, dry KBr powder and pressing the mixture into a transparent pellet.

Step-by-Step Protocol:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent disc.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is crucial to run a background spectrum of an empty KBr pellet to subtract any atmospheric and instrumental interferences.

Causality Behind Choices: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and has a refractive index that can be matched to that of the sample, minimizing scattering losses.[5] The high pressure applied ensures that the sample is well-dispersed and that the pellet is free of voids that could cause spectral artifacts.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a more modern and often simpler technique that requires minimal sample preparation.

Step-by-Step Protocol:

-

Sample Placement: Place a small amount of the solid this compound powder directly onto the ATR crystal (commonly diamond or germanium).

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectral Acquisition: Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be recorded beforehand.

Causality Behind Choices: ATR spectroscopy relies on the principle of total internal reflection. The IR beam passes through the ATR crystal and creates an evanescent wave that extends a short distance into the sample. The sample absorbs energy at its characteristic vibrational frequencies, and the attenuated beam is reflected back to the detector. This technique is less sensitive to sample thickness and particle size than the KBr pellet method.

The following diagram illustrates the experimental workflow for obtaining the IR spectrum.

Caption: Experimental workflow for IR spectral acquisition of a solid sample.

Spectral Interpretation and Peak Assignment

The following table provides a detailed assignment of the characteristic infrared absorption bands for this compound, based on the analysis of structurally similar compounds.[2][6]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching (Amino Group) | Medium to Strong | Primary amines typically show two distinct bands in this region. The exact positions are sensitive to hydrogen bonding. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, these were observed at 3383 cm⁻¹ (symmetric) and 3494 cm⁻¹ (asymmetric) in theoretical calculations.[2] |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak | These bands are characteristic of the C-H bonds on the quinoline ring system. In aromatic compounds, these stretches typically appear just above 3000 cm⁻¹.[7] |

| 1650 - 1550 | N-H Bending (Scissoring) & C=C/C=N Ring Stretching | Medium to Strong | The N-H bending vibration of the amino group is expected in this region, often around 1600 cm⁻¹.[2] This region also contains complex vibrations from the C=C and C=N stretching of the quinoline ring. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations were observed at 1569, 1619, and 1638 cm⁻¹.[2] |

| 1500 - 1400 | Aromatic C=C Ring Stretching | Medium to Strong | Further characteristic stretching vibrations of the aromatic quinoline ring are found in this region.[7] |

| 1400 - 1000 | C-N Stretching & In-plane C-H Bending | Medium | The stretching vibration of the C-N bond of the amino group is expected here. For a related aminoquinoline, this was assigned in the range of 1375-1077 cm⁻¹.[2] This region also contains in-plane bending vibrations of the aromatic C-H bonds. |

| 900 - 675 | Out-of-plane C-H Bending (Aromatic) | Strong | The pattern of these strong bands can sometimes be used to infer the substitution pattern of the aromatic ring.[7] |

| Below 800 | C-Cl Stretching | Medium to Strong | The carbon-chlorine stretching vibrations are typically found in the lower frequency region of the spectrum. The presence of two chlorine atoms may lead to two distinct C-Cl stretching bands. |

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. By carefully analyzing the positions and intensities of the absorption bands, researchers can confirm the presence of the key amino, quinoline, and dichloro functionalities. This guide has outlined the theoretical basis for interpreting the spectrum, provided detailed experimental protocols for obtaining high-quality data, and presented a systematic assignment of the major vibrational modes based on established literature and the analysis of closely related compounds. The integration of experimental spectroscopy with computational predictions offers a robust framework for the comprehensive characterization of this important pharmaceutical building block.

References

-

Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. PubChem. [Link]

-

University of Cape Town Libraries. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. UCT Libraries. [Link]

-

ResearchGate. (2011, August 8). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

ResearchGate. (2014, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

-

ATB. (n.d.). 4,7-Dichloroquinoline. ATB. [Link]

-

MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

-

ResearchGate. (2014, August 7). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Cherry. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Cherry. [Link]

-

ACS Omega. (n.d.). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PMC. [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]

-

Semantic Scholar. (2011, March 8). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Semantic Scholar. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Aminoquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Benchtop Synthesis to Atomic Resolution

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine and its analogue hydroxychloroquine.[1][2] These compounds, and the vast library of derivatives they have inspired, are critical tools in the fight against parasitic diseases and have shown potential in other therapeutic areas.[3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Therefore, a precise understanding of their atomic arrangement, conformation, and intermolecular interactions in the solid state is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, polymorphism screening, and the optimization of structure-activity relationships (SAR).[1][4]

This guide provides an in-depth walkthrough of the crystal structure analysis pipeline for 4-aminoquinoline derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind key experimental decisions, emphasizing the principles that ensure the generation of a trustworthy and insightful crystallographic model.

Part I: The Genesis of Analysis - Synthesis and Crystallization

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is entirely dependent on the quality of the single crystal from which the data is collected.

A Note on Synthesis

While a comprehensive review of synthesis is beyond our scope, it is important to recognize the common starting point for many derivatives. A prevalent and robust method is the nucleophilic aromatic substitution (SNAr) reaction, typically involving the coupling of a 4-chloroquinoline precursor with a desired amine-containing side chain.[5] This modularity allows for the systematic variation of the side chain, a key strategy in SAR studies.[4] The purity of the synthesized compound is paramount; impurities can significantly hinder crystallization.

Crystallization: The Art and Science of Molecular Order

Crystallization is the process of inducing a transition from the disordered state of molecules in a solution to a highly ordered, three-dimensional lattice. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

The Underlying Principle: Controlled Supersaturation

A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility. The system seeks to return to equilibrium by precipitating the excess solute. The key is to control this process so that it favors the slow, ordered growth of a few crystal nuclei rather than the rapid, chaotic precipitation of an amorphous solid or a microcrystalline powder.

Field-Proven Crystallization Protocols

For 4-aminoquinoline derivatives, which are typically stable, moderately polar organic compounds, several methods are effective. The choice of solvent is the most critical experimental variable and often requires screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and their mixtures with less polar solvents like hexane or toluene).

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point for any new compound.

-

Preparation: Dissolve the purified 4-aminoquinoline derivative in a suitable solvent or solvent mixture to near-saturation in a small, clean vial. Use a minimal amount of solvent.

-

Rationale: A near-saturated solution ensures that only a small amount of solvent needs to evaporate to induce supersaturation, promoting slower crystal growth.

-

Execution: Cover the vial with a cap, or Parafilm, and pierce it with a needle. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Observation: Monitor the vial daily for the formation of single crystals. This process can take anywhere from a day to several weeks.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is highly effective for compounds that are highly soluble in one solvent but poorly soluble in another.

-

Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

-

Setup: Place this inner vial inside a larger, sealed "outer" jar that contains a reservoir of a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Mechanism: The more volatile "good" solvent from the inner vial slowly diffuses out into the reservoir of the outer jar, while the vapor of the "anti-solvent" slowly diffuses into the inner vial. This gradually lowers the solubility of the compound in the inner vial, leading to slow crystallization.

-

Trustworthiness: This method provides excellent control over the rate of supersaturation, often yielding high-quality crystals.

Part II: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, we can proceed to the diffraction experiment to measure how it scatters X-rays, which contains the information about its internal structure.

Step-by-Step Methodology: Data Collection

-

Crystal Mounting: A selected crystal is carefully picked up using a nylon loop (cryoloop) and a small amount of a cryoprotectant oil (e.g., Paratone-N). It is then mounted on a goniometer head.

-

Expertise: The cryoprotectant is essential. It prevents the formation of crystalline ice from residual solvent on the crystal when it is flash-cooled, which would produce a powder diffraction pattern that would ruin the experiment.

-

-

Cryo-Cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically at 100 K).

-

Causality: Cooling the crystal minimizes thermal motion of the atoms. This results in sharper diffraction spots at higher angles, leading to a higher resolution, more detailed final structure.

-

-

Data Collection on a Diffractometer: The crystal is centered in the X-ray beam. The diffractometer then rotates the crystal through a series of small angular increments while a detector collects the diffraction pattern for each increment.

-

Data Processing: The raw image files are processed using specialized software. This involves:

-

Indexing: Determining the unit cell dimensions and crystal lattice type.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce the final data file (an .hkl file).

-

Part III: The Analysis - Structure Solution, Refinement, and Validation

With a processed reflection file, the computational part of the analysis begins. The goal is to build a chemically accurate model of the molecule that agrees with the experimental data.

-

Structure Solution: This step addresses the "phase problem" of crystallography. For small molecules like 4-aminoquinolines, programs like SHELXT use direct methods to derive initial phases from the measured intensities, which allows for the calculation of an initial electron density map. The most prominent peaks in this map are assigned to the heaviest atoms (e.g., Cl, N, O, C).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process, typically with the program SHELXL.[6] This is an iterative process:

-

The atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern (from the experiment).

-

Difference Fourier maps (Fo-Fc) are calculated, which show regions where the model has too little (positive peaks) or too much (negative peaks) electron density. These maps are crucial for locating missing atoms (like hydrogens) or identifying disorder.

-

Hydrogen atoms are typically added at calculated positions and refined using a riding model.

-

The refinement is considered converged when the shifts in parameters are negligible and the R-factors (indicators of agreement) are minimized.

-

-

Validation and Output: The final model must be rigorously validated to ensure it is chemically and crystallographically sound.

-

Trustworthiness: Programs like PLATON are used to check for missed symmetry, unusual bond lengths and angles, and other potential issues.[7] This validation step is a self-validating system for the protocol.

-

The final, validated structure is reported in a standard format called a Crystallographic Information File (CIF).[8][9][10] This text file contains all the essential information about the crystal, the experiment, and the final atomic coordinates.

-

Part IV: The Insight - Interpreting the Crystal Structure

The CIF provides a wealth of information that is directly applicable to drug design.

Molecular Conformation and Geometry

The primary result is the precise three-dimensional structure of the molecule. For a 4-aminoquinoline derivative, key points of analysis include:

-

Planarity of the Quinoline Ring: The bicyclic system is generally planar, which is important for potential π-π stacking interactions.

-

Side Chain Conformation: The torsion angles along the flexible side chain are critical. The conformation determines the spatial relationship between the quinoline core and the terminal amino group, which is vital for target binding. For instance, the crystal structure of a chloroquine salt shows the molecule adopts a folded conformation where the side chain loops back towards the aromatic core.[11][12]

-

Influence of Substituents: The analysis confirms the exact position and orientation of all substituents, such as the crucial 7-chloro group, which is known to be essential for high antimalarial potency.[13][14]

Supramolecular Architecture: The Power of Non-Covalent Interactions

In the solid state, molecules are not isolated. They pack together, stabilized by a network of non-covalent interactions. Understanding this network is key to understanding physical properties like solubility and melting point, and it provides a model for the types of interactions the drug might form with its biological target.[15][16]

-

Hydrogen Bonding: 4-aminoquinolines have multiple hydrogen bond donors (the amino N-H) and acceptors (the quinoline nitrogen and the terminal side-chain nitrogen). In crystal structures of their salts, these groups form extensive hydrogen-bonding networks with counter-ions and solvent molecules, creating a robust supramolecular architecture.[11]

-

π-π Stacking: The electron-rich quinoline rings often engage in offset π-π stacking interactions, which contribute significantly to the overall lattice energy.

-

Halogen Bonding: The 7-chloro substituent can act as a halogen bond donor, forming interactions with electron-rich atoms.